2-chloro-6-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
2-Chloro-6-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a complex organic compound characterized by its chloro, fluoro, and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The chloro and fluoro substituents are introduced through halogenation reactions, while the imidazole moiety is attached via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the benzamide group to a carboxylic acid.
Reduction: : Reduction of the imidazole ring or the benzamide group.
Substitution: : Replacement of the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: : 2-Chloro-6-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzoic acid.
Reduction: : Reduced forms of the imidazole ring or benzamide group.
Substitution: : Various derivatives with different substituents replacing the chloro or fluoro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its interaction with biological targets is of interest for developing new therapeutic agents.
Medicine
The compound has shown promise in medicinal chemistry for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 2-chloro-6-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The chloro and fluoro groups enhance the compound's binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoro-N-(2-(1H-imidazol-1-yl)ethyl)benzamide
2-Chloro-6-fluoro-N-(2-(3-methyl-1H-imidazol-1-yl)ethyl)benzamide
2-Chloro-6-fluoro-N-(2-(4-methyl-1H-imidazol-1-yl)ethyl)benzamide
Uniqueness
2-Chloro-6-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is unique due to its specific substitution pattern on the benzamide ring and the presence of the 2-methyl group on the imidazole ring. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O/c1-9-16-5-7-18(9)8-6-17-13(19)12-10(14)3-2-4-11(12)15/h2-5,7H,6,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJACEDKKHFLRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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